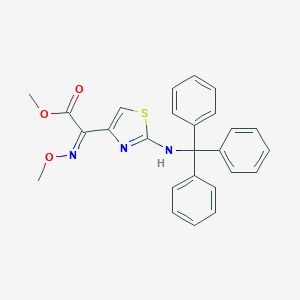

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester is a complex organic compound with the molecular formula C26H23N3O3S and a molecular weight of 457.54 g/mol . This compound is primarily used in research settings and is known for its role as an intermediate in the synthesis of cephalosporin derivatives .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester typically involves the reaction of 2-aminothiazole derivatives with trityl chloride under controlled conditions. The reaction proceeds through the formation of a tritylamino intermediate, which is then reacted with methoxyiminoacetic acid methyl ester to yield the final product . The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and the process is carried out at specific temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and consistency, which is crucial for its application in scientific research .

化学反应分析

Types of Reactions

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives are often used as intermediates in further chemical synthesis or as research tools in various scientific studies .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C25H21N3O3S

- Molecular Weight : 443.52 g/mol

- CAS Number : 64485-90-1

The compound features a thiazole ring, which is crucial for its biological activity, particularly in the context of antibiotic synthesis. The trityl group enhances stability and solubility, making it a favorable candidate for pharmaceutical applications.

Antibiotic Development

The primary application of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid methyl ester lies in its role as an intermediate in the synthesis of cephalosporin antibiotics. This class of antibiotics is widely used due to their broad-spectrum activity against bacteria.

- Ceftiofur Production : The compound is specifically noted for its utility in the production of ceftiofur sodium, a veterinary antibiotic effective against various pathogens in livestock. The synthesis process involves converting aminothiazole derivatives into thiazole acetic acids, where this compound acts as a key precursor .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical transformations allows researchers to modify its structure for enhanced biological activity or to create novel compounds with potential therapeutic effects.

- One-Pot Synthesis : The preparation method described in patents emphasizes a one-pot reaction approach, which streamlines the synthesis process and improves yield compared to traditional methods that require multiple steps and isolations .

Case Study 1: Synthesis of Ceftiofur

A notable case study involves the synthesis of ceftiofur from this compound. The process includes:

- Step 1 : Reaction of the compound with specific alkylating agents under controlled conditions.

- Step 2 : Isolation and purification of ceftiofur through crystallization techniques.

This study demonstrated high yields and purity levels, validating the compound's effectiveness as an intermediate in antibiotic synthesis .

Case Study 2: Structural Modifications for Enhanced Activity

Research has also been conducted on modifying the structure of this compound to enhance its antibacterial properties. Variations in substituents on the thiazole ring have shown promising results in increasing potency against resistant bacterial strains.

作用机制

The mechanism of action of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This interaction is crucial in its role as an intermediate in the synthesis of cephalosporin derivatives, where it helps in forming the active beta-lactam ring structure .

相似化合物的比较

Similar Compounds

2-Aminothiazole Derivatives: These compounds share a similar thiazole ring structure and are used in the synthesis of various pharmaceuticals.

Tritylamino Compounds: These compounds contain the tritylamino group and are used in organic synthesis and medicinal chemistry.

Methoxyiminoacetic Acid Derivatives: These compounds are used as intermediates in the synthesis of antibiotics and other pharmaceuticals.

Uniqueness

What sets (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester apart is its unique combination of the tritylamino group, thiazole ring, and methoxyiminoacetic acid moiety. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of cephalosporin derivatives and other complex organic molecules .

生物活性

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester, also known as TRC-T887000, is a compound with significant potential in medicinal chemistry, particularly in the development of antibiotics. Its structure features a thiazole ring, which is common in various biologically active compounds. This article explores its biological activity, synthesis, and potential applications.

- Molecular Formula : C25H21N3O3S

- Molecular Weight : 443.517 g/mol

- CAS Number : 64485-90-1

- SMILES Notation : CO\N=C(/C(=O)O)\c1csc(NC(c2ccccc2)(c3ccccc3)c4ccccc4)n1

Synthesis Overview

The synthesis of this compound typically involves the conversion of aminothiazole derivatives through various alkylation and acylation reactions. The process outlined in patent EP0477197B1 describes the transformation of ethyl 2-(2-aminothiazol-4-yl)-2-syn-hydroxyiminoacetic acid into the desired methyl ester using specific reagents and conditions .

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial activities. The specific compound has been linked to the production of cephalosporin antibiotics, such as Ceftiofur, which is used to combat bacterial infections in livestock and humans .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. This mechanism is common among beta-lactam antibiotics, where the thiazole ring plays a crucial role in binding to penicillin-binding proteins (PBPs), thereby disrupting cell wall formation.

Study 1: Efficacy Against Bacterial Strains

A study conducted by Hwang et al. evaluated the efficacy of methoxyiminoacetate derivatives against various bacterial strains. The results showed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial potential .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship (SAR) of methoxyimino derivatives revealed that modifications in the thiazole ring could enhance antimicrobial activity. The presence of the trityl group was found to improve solubility and bioavailability, making this compound a candidate for further development as an antibiotic .

Table: Comparison of Biological Activities

| Compound Name | Molecular Weight | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound | 443.517 g/mol | High against various strains | Inhibition of cell wall synthesis |

| Ceftiofur | 453.5 g/mol | High against Gram-negative bacteria | Inhibition of PBPs |

| Other Methoxyimino Derivatives | Varies | Moderate to high | Varies |

属性

IUPAC Name |

methyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-31-24(30)23(29-32-2)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,27,28)/b29-23- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIWFRIOSCYADR-FAJYDZGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。